molecular formula C13H16N4O2 B8426565 N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline

N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline

Katalognummer: B8426565
Molekulargewicht: 260.29 g/mol
InChI-Schlüssel: WWERADVQPLYCNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline is a compound that features both an imidazole ring and a nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline typically involves the reaction of 3-methyl-4-nitroaniline with 3-chloropropyl imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imidazole ring can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-Imidazol-1-ylpropyl)-(4-nitrophenyl)amine
  • (3-Imidazol-1-ylpropyl)-(3-methylphenyl)amine
  • (3-Imidazol-1-ylpropyl)-(3-nitrophenyl)amine

Uniqueness

N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-nitroaniline is unique due to the presence of both a methyl group and a nitro group on the phenyl ring. This combination can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds .

Eigenschaften

Molekularformel

C13H16N4O2

Molekulargewicht

260.29 g/mol

IUPAC-Name

N-(3-imidazol-1-ylpropyl)-3-methyl-4-nitroaniline

InChI

InChI=1S/C13H16N4O2/c1-11-9-12(3-4-13(11)17(18)19)15-5-2-7-16-8-6-14-10-16/h3-4,6,8-10,15H,2,5,7H2,1H3

InChI-Schlüssel

WWERADVQPLYCNI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)NCCCN2C=CN=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

A mixture of 31.2 g (0.2 mol) of 4-fluoro-2-methyl-1-nitrobenzene, 37.5 g (0.3 mol) of 3-imidazol-1-ylpropylamine and 34.8 ml (0.25 mol) of triethylamine in 30 ml of 1,2-dimethoxyethane was heated with stirring for 3 hours on a boiling water bath.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
34.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

150 ml of dimethyl sulfoxide were introduced into a 500 ml three-necked flask and treated with 22.6 g of triethanolamine (99% strength), 28.7 g of 1-(3-amino-propyl)imidazole (98% strength) and 24.2 g of 5-fluoro-2-nitrotoluene (96% strength). The mixture was stirred at 80° C. for 17 h. Following this, the batch was cooled to room temperature and poured onto 1 l of ice, a yellow oil depositing, which crystallized thoroughly after about 1 h. The precipitate thus resulting was filtered off with suction, washed with water and dried in vacuo at 40° C.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.